![molecular formula C16H16N4O B2449701 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide CAS No. 1798542-68-3](/img/structure/B2449701.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide is a compound that has garnered significant attention in the scientific community due to its diverse applications in various fields of research and industry. This compound is known for its unique structure, which includes a pyrrolo[2,3-b]pyridine moiety linked to a nicotinamide group via a propyl chain. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under specific conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced through alkylation reactions, where the pyrrolo[2,3-b]pyridine core is reacted with a suitable propylating agent under basic conditions.
Coupling with Nicotinamide: The final step involves the coupling of the propyl-substituted pyrrolo[2,3-b]pyridine with nicotinamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Reaction Types and Mechanisms
The compound’s pyrrolo[2,3-b]pyridine moiety undergoes electrophilic aromatic substitution (EAS) at the electron-rich 3-position. Key reactions include:
Nitration
-
Reagents : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) or acetic anhydride.
-
Conditions : 0–5°C, followed by gradual warming.
-
Product : 3-Nitro-1H-pyrrolo[2,3-b]pyridine derivatives (major product) .
Halogenation
-
Bromination :
-
Iodination :
Nitrosation
-
Reagents : Sodium nitrite (NaNO₂) in acidic media (HCl).
Mannich Reaction
-
Reagents : Formaldehyde (HCHO) and secondary amines.
-
Product : 3-Aminomethyl derivatives (e.g., 3-(dimethylaminomethyl)-1H-pyrrolo[2,3-b]pyridine) .
Aldehyde Condensation
-
Reagents : Aromatic aldehydes (e.g., benzaldehyde).
Nicotinamide Group
-
Hydrolysis : The amide bond can undergo acid- or base-catalyzed hydrolysis to yield nicotinic acid and the corresponding amine .
-
Oxidation : The pyridine ring may oxidize under strong acidic conditions (e.g., KMnO₄) to form pyridine N-oxide derivatives .
Propyl Chain
-
Alkylation/Dealkylation : The propyl linker can participate in nucleophilic substitutions or eliminations under basic conditions .
Comparative Reaction Data
The table below summarizes reaction outcomes for pyrrolo[2,3-b]pyridine derivatives:
Reaction Pathways and Byproducts
-
Competitive Substitution : While the 3-position dominates, minor 2-substitution occurs in sterically hindered systems (e.g., 2-phenyl derivatives) .
-
Dimerization : Under oxidative conditions (e.g., air exposure), pyrrolo[2,3-b]pyridine derivatives may form dimers via radical coupling .
Stability and Side Reactions
-
Photodegradation : The pyrrolo[2,3-b]pyridine core is photosensitive, leading to ring-opening under UV light .
-
Acid Sensitivity : Strong acids (e.g., HCl) may protonate the pyridine nitrogen, altering reactivity .
Industrial-Scale Considerations
Aplicaciones Científicas De Investigación
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For instance, a recent study synthesized various derivatives and evaluated their antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited significant antitumor activity, particularly against hepatocellular and colon carcinoma cells .
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
3b | HCT-116 | 5.4 | Anti-colon |
4c | HepG-2 | 6.8 | Anti-hepatocellular |
10d | MCF-7 | 4.9 | Anti-breast |
Neuroprotective Effects
The neuroprotective properties of pyrrolo[2,3-b]pyridine derivatives have been investigated in the context of neurodegenerative diseases. These compounds are believed to modulate neuroinflammatory pathways and exhibit antioxidant activities, which are crucial in conditions like Alzheimer's disease .
Antimicrobial Properties
Research has also shown that derivatives of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide possess antimicrobial activities against various pathogens. This includes both bacterial and fungal strains, suggesting potential use in treating infections .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between the compound and biological targets. For instance, docking simulations with specific kinases involved in cancer progression revealed favorable binding affinities, supporting the observed antiproliferative effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrrolo[2,3-b]pyridine scaffold can significantly influence biological activity. Compounds with specific substitutions demonstrated enhanced potency against cancer cell lines, highlighting the importance of chemical diversity in drug design .
Synthesis and Evaluation of Derivatives
A notable study focused on synthesizing a series of nicotinamide derivatives and evaluating their pharmacological profiles. The synthesized compounds were tested for their ability to inhibit cell proliferation in vitro, with several showing promising results as potential anticancer agents .
Clinical Implications
Some derivatives have entered clinical trials due to their favorable safety profiles and efficacy in preclinical models. These trials aim to further assess their therapeutic potential in oncology and other therapeutic areas .
Mecanismo De Acción
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of cellular processes such as proliferation, apoptosis, and migration . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and exhibit similar biological activities.
Nicotinamide derivatives: Compounds with nicotinamide moieties that have diverse biological and chemical properties.
Uniqueness
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide is unique due to its specific combination of the pyrrolo[2,3-b]pyridine and nicotinamide groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Actividad Biológica
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure composed of a pyrrolo[2,3-b]pyridine moiety linked to a nicotinamide group via a propyl chain. Its molecular formula is C13H15N3 with a molecular weight of approximately 227.28 g/mol. The structural characteristics contribute to its pharmacological properties, making it a subject of various studies.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression, such as hematopoietic progenitor kinase 1 (HPK1). This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways, including those related to cellular stress responses and apoptosis. By modulating these pathways, it could enhance the sensitivity of cancer cells to chemotherapeutic agents .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrrolo[2,3-b]pyridine exhibited IC50 values ranging from 10 µM to 50 µM against A549 lung cancer cells .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 25 | Apoptosis induction |
MCF-7 | 30 | Cell cycle arrest |
HCT116 | 15 | Inhibition of proliferation |
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties:
- Neurotoxicity Models : In models of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced neuronal death. This was attributed to its ability to enhance antioxidant defenses and modulate neuroinflammatory responses .
Synthesis and Preparation
The synthesis of this compound involves several key steps:
- Formation of the Pyrrolo[2,3-b]pyridine Core : This is typically achieved through cyclization reactions involving appropriate precursors.
- Alkylation : The introduction of the propyl chain is performed via alkylation reactions under basic conditions.
- Coupling with Nicotinamide : The final step involves coupling the propyl-substituted pyrrolo[2,3-b]pyridine with nicotinamide .
Propiedades
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-16(14-5-1-7-17-12-14)19-9-3-10-20-11-6-13-4-2-8-18-15(13)20/h1-2,4-8,11-12H,3,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZTBXOKVIRSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.